
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can proceed under physiological conditions without the need for a catalyst, making it a convenient and efficient method . The reaction kinetics are fast, and the product remains stable under these conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, aligning with modern industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the production of rubber, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid is unique due to its specific combination of a thiazolidine ring with a carbodithioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability under physiological conditions and efficient synthesis methods further enhance its appeal for research and industrial use .
Eigenschaften
CAS-Nummer |
58706-78-8 |
|---|---|
Molekularformel |
C10H22N2S3 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid |
InChI |
InChI=1S/C6H15N.C4H7NS3/c1-4-7(5-2)6-3;6-4(7)5-1-2-8-3-5/h4-6H2,1-3H3;1-3H2,(H,6,7) |
InChI-Schlüssel |
GVSAILAQARURBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1CSCN1C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
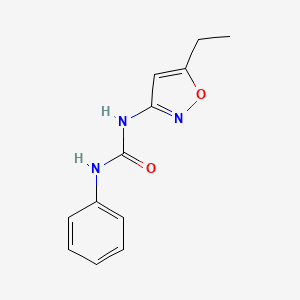

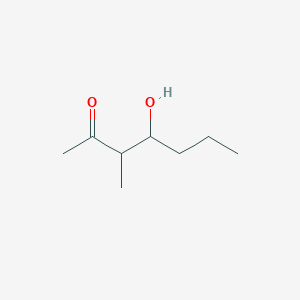
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
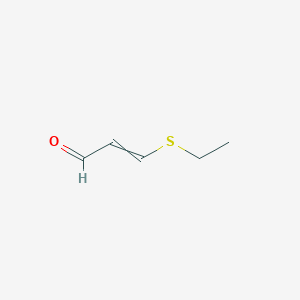
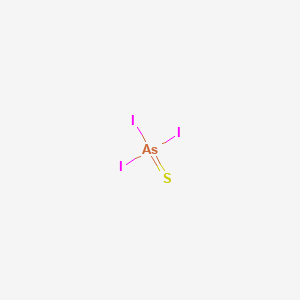
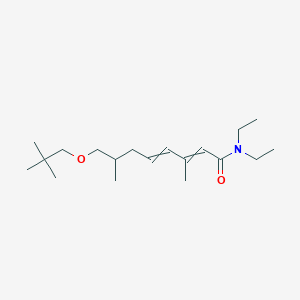

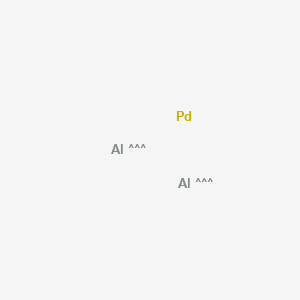

![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
